molecular formula C22H19N5O2 B11985272 2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide

Katalognummer: B11985272
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: NHJJZAYYQXGJGF-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves the reaction of benzotriazole with an appropriate acetohydrazide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to improve yield and reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones.

Wissenschaftliche Forschungsanwendungen

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-benzotriazol-1-yl)-1-(2-chloro-benzo-yl)ethyl 4-methyl-benzoate
  • 2-(1H-benzotriazol-1-yl)-1-(4-bromo-benzo-yl)ethyl 4-methyl-benzoate

Uniqueness

Compared to similar compounds, 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is unique due to its specific structural features, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H19N5O2

Molekulargewicht

385.4 g/mol

IUPAC-Name

2-(benzotriazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19N5O2/c28-22(15-27-21-9-5-4-8-20(21)24-26-27)25-23-14-17-10-12-19(13-11-17)29-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,28)/b23-14+

InChI-Schlüssel

NHJJZAYYQXGJGF-OEAKJJBVSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4N=N3

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4N=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.